3,4-Dimethoxybenzhydrylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO2/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 |
InChI Key |
PGBFJBABOKHGQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethoxybenzhydrylamine and Its Analogs
Classical and Contemporary Synthetic Routes to Dimethoxybenzhydrylamines
Classical synthetic methods, which are often robust and well-established, continue to be relevant for the preparation of dimethoxybenzhydrylamines. These are complemented by contemporary modifications that improve efficiency, yield, and reaction conditions.
Grignard Reagent Additions to Benzonitriles and Subsequent Reductions
A prominent method for the synthesis of benzhydrylamine derivatives involves the addition of Grignard reagents to benzonitriles. This approach allows for the construction of the diarylmethyl core. The subsequent reduction of the resulting imine intermediate yields the desired benzhydrylamine.
An optimized synthesis of 4,4'-dimethoxybenzhydrylamine (B98210) has been disclosed using this methodology. researchgate.net The process involves the addition of a Grignard reagent to a benzonitrile, followed by a reduction step utilizing sodium borohydride (B1222165), which offers the advantages of simple handling and mild reaction conditions. researchgate.net This two-step, one-pot procedure is efficient, with the Grignard addition reaction often being completed within a short timeframe, especially with the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net
The general scheme for this reaction begins with the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate is then reduced in the second step to afford the final amine product. libretexts.orglibretexts.org The use of a one-pot approach, where the Grignard adduct is reduced in-situ, avoids the need to isolate the intermediate imine. olemiss.edu
Recent advancements have shown that the addition of a catalytic amount of zinc chloride (ZnCl2) can facilitate the Grignard addition reaction of aromatic nitriles, allowing the reaction to proceed under milder conditions. Following the Grignard addition, the intermediate can be reduced with sodium borohydride (NaBH4) in methanol (B129727) to yield the corresponding amine. nih.gov
| Aromatic Nitrile | Grignard Reagent | Catalyst | Reducing Agent | Amine Product | Yield |
|---|---|---|---|---|---|
| Benzonitrile | n-BuMgCl | ZnCl2 | NaBH4 | α-n-Butylbenzylamine | 89% |
| Benzonitrile | MeMgCl | ZnCl2 | NaBH4 | α-Methylbenzylamine | 75% |
| Benzonitrile | i-PrMgCl | ZnCl2 | NaBH4 | α-Isopropylbenzylamine | 83% |
Reduction of Oxime Precursors (e.g., Bis-(4-methoxyphenyl)-methanone Oxime)
The reduction of oximes and their derivatives provides another viable route to benzhydrylamine compounds. Oximes can be prepared from the corresponding ketones, such as bis(4-methoxyphenyl)methanone, by reaction with hydroxylamine (B1172632). scribd.comorgsyn.org The subsequent reduction of the oxime C=N double bond yields the primary amine.
Various reducing agents can be employed for this transformation. Catalytic hydrogenation is a common method, though challenges exist in preventing the over-reduction and cleavage of the N-O bond, which would lead to the primary amine as a byproduct. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired hydroxylamine or, in the case of complete reduction, the primary amine. For instance, platinum-based heterogeneous catalysts in the presence of a strong Brønsted acid have been used for the reduction of oximes. nih.govresearchgate.net
More recently, metal-free and homogeneous transition-metal catalysts have been developed that show high turnover numbers for this transformation. nih.govresearchgate.net A benzophenone (B1666685) oxime ether has been successfully reduced to an N-tert-butoxy α,α-diarylamine, demonstrating the applicability of this method to precursors of benzhydrylamines. nih.govresearchgate.net The reduction of oxime ethers with sodium acyloxyborohydrides, particularly sodium trifluoroacetoxyborohydride, has also been reported as a convenient method for producing the corresponding amines. researchgate.net
Reductive Amination Strategies for Benzhydrylamine Derivatives
Reductive amination is a powerful and versatile method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This strategy can be applied to the synthesis of benzhydrylamine derivatives, typically starting from a substituted benzophenone.
The reaction of a benzophenone with ammonia (B1221849) or an ammonia equivalent, followed by reduction, can yield a primary benzhydrylamine. Alternatively, reacting a benzophenone with a primary amine will lead to a secondary amine. The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they selectively reduce the iminium ion in the presence of the starting ketone. researchgate.net
This method has been utilized in the synthesis of N-benzhydrylpiperidin-4-amine derivatives through the reductive amination of benzhydrylamine with N-substituted 4-piperidones. researchgate.net
Transition-Metal-Catalyzed Approaches in 3,4-Dimethoxybenzhydrylamine Synthesis
Transition-metal catalysis has revolutionized organic synthesis, and the preparation of benzhydrylamines is no exception. Palladium-catalyzed reactions, in particular, offer efficient and selective methods for the formation of C-N bonds.
Palladium-Catalyzed Amination Reactions with Allylic Acetates
Palladium-catalyzed allylic amination is a well-established method for the synthesis of allylic amines. This reaction typically involves the reaction of an allylic substrate, such as an allylic acetate, with an amine in the presence of a palladium catalyst. The regioselectivity of the amination of allylic esters can be controlled to favor the formation of branched N-allyl products. nih.gov
While this method is primarily used for the synthesis of allylic amines, its principles can be extended to the synthesis of other amine structures. Recent advancements have focused on the use of various nucleophiles and the development of chiral ligands to achieve high enantioselectivity. acs.org The use of aqueous ammonia in palladium-catalyzed allylic amination has been shown to be effective for the preparation of primary amines, a discovery that challenges previous assumptions about the incompatibility of ammonia with such catalytic systems. organic-chemistry.org
The reaction of hydrazine (B178648) and hydroxylamine derivatives with allylic esters, catalyzed by palladium, proceeds with high regioselectivity to form products from C-N bond formation at the more substituted position of the allyl intermediate. Subsequent cleavage of the N-N or N-O bond provides a route to highly substituted primary amines. nih.govresearchgate.net
| Allylic Carbonate | Nucleophile | Catalyst | Product Type | Yield of Branched Isomer |
|---|---|---|---|---|
| (E)-Cinnamyl methyl carbonate | Benzophenone hydrazone | [Pd(dba)2]/dppf | Branched Allylic Hydrazone | 95% |
| (E)-Crotyl methyl carbonate | Benzophenone hydrazone | [Pd(dba)2]/dppf | Branched Allylic Hydrazone | 95% |
| (E)-Cinnamyl methyl carbonate | O-Tritylhydroxylamine | [Pd(dba)2]/dppf | Branched Allylic Hydroxylamine | 95% |
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The quest for more efficient and selective synthetic methods has led to the exploration of novel catalytic systems. These new approaches aim to overcome the limitations of existing methods and provide access to a wider range of molecular diversity.
One such innovative approach involves the use of reprogrammed biocatalysts in enzymatic multicomponent reactions. This method combines the efficiency and selectivity of enzymes with the versatility of synthetic catalysts, opening doors to a diverse array of valuable compounds. miragenews.com By leveraging enzyme-photocatalyst cooperativity, novel multicomponent biocatalytic reactions have been developed that are unknown in traditional chemistry and biology. miragenews.com
Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of N-alkyl benzimidazoquinazolinone derivatives, showcasing a streamlined one-pot, two-fold C-N bond formation protocol. nih.gov This highlights the potential of other transition metals beyond palladium in catalyzing the formation of C-N bonds for the synthesis of complex nitrogen-containing heterocycles.
Furthermore, organocatalysis represents a growing field with significant potential. For instance, N-heterocyclic carbenes have been employed as organocatalysts in various reactions, including the synthesis of 3,4-dihydropyran-2-ones. nih.gov The principles of organocatalysis could potentially be applied to the asymmetric synthesis of benzhydrylamine derivatives. A highly enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reaction catalyzed by diphenylprolinol TMS ether demonstrates the power of organocatalysis in constructing chiral molecules with high stereocontrol. organic-chemistry.org
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral benzhydrylamine derivatives with specific stereochemistry is crucial for developing compounds with selective biological activities. Both enantioselective and diastereoselective methods have been developed to control the three-dimensional arrangement of these molecules.
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Several catalytic methods have been successfully applied to the synthesis of optically active benzhydryl amines.
One notable approach is the metal-catalyzed enantioselective addition of arylboronic acids to imines. For instance, Rh(I)-catalyzed reactions using chiral ligands have been developed for the asymmetric addition of arylboronic acids to N-diphenylphosphinyl (N-DPP)-protected aldimines. nih.gov This method yields optically active N-DPP protected amines with high enantiomeric excess (ee). nih.gov To synthesize a this compound derivative, this would involve the reaction of an appropriate aldimine with a 3,4-dimethoxyphenylboronic acid in the presence of a chiral Rh(I) catalyst.
Organocatalysis presents another powerful strategy. Chiral phosphoric acids derived from SPINOL have been used as catalysts for the efficient N-alkylation of heterocycles like indoles and carbazoles. nih.govacs.org This reaction proceeds through an in-situ generated aza-para-quinone methide intermediate. The chiral acid catalyst not only promotes the formation of this key intermediate but also acts as a bifunctional catalyst in the subsequent enantioselective step. nih.govacs.org
Table 1: Overview of Enantioselective Methodologies
| Methodology | Catalyst Type | Key Reactants | Typical Outcome |
|---|---|---|---|
| Asymmetric Arylation | Rh(I) with chiral bicycle[2.2.1]heptadiene ligands | Arylboronic acids, N-protected aldimines | High yields (31-99%) and enantiomeric excess (91-99% ee) nih.gov |
| Organocatalytic N-Alkylation | SPINOL-derived chiral phosphoric acid | Indoles/carbazoles, aza-para-quinone methides | Efficient N-alkylation with enantiocontrol nih.govacs.org |
Diastereoselective synthesis is employed when creating molecules with multiple stereocenters, aiming to control the relative configuration between them.
A key strategy for achieving high diastereoselectivity in the synthesis of benzhydryl systems is the use of chiral auxiliaries. For example, an auxiliary-controlled asymmetric conjugate addition has been demonstrated where a Grignard reagent, such as (3,4,5-trimethoxyphenyl)magnesium bromide, adds to an unsaturated imide attached to an Evans auxiliary ((S)-(+)-4-phenyl-2-oxazolidinone). nih.gov This approach delivers the benzhydryl product with excellent diastereoselectivity (d.r. 97:3). nih.gov
Another powerful diastereoselective method is the Friedel-Crafts alkylation. In a synthesis of cyclolignans, a mixture of alcohol diastereomers was treated with a Lewis acid catalyst (FeCl₃) in the presence of an aryl coupling partner. nih.gov This step proceeded with high levels of diastereoselectivity (d.r. 94:6), effectively setting the desired stereochemistry at the benzhydryl carbon. nih.gov These methods can be adapted for the synthesis of this compound derivatives by selecting the appropriate starting materials.
Derivatization Strategies for Expanding Molecular Diversity
Derivatization of the this compound structure is essential for exploring structure-activity relationships and developing new compounds with tailored properties. This involves modifying the core structure, adding substituents to the nitrogen atom, or incorporating the entire motif into larger heterocyclic systems.
Functionalization of the benzhydrylamine core can be achieved through various organic reactions. The aromatic rings, containing methoxy (B1213986) groups, are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule. Furthermore, the benzylic C-H bond can potentially be a site for functionalization through radical or oxidative processes, although this can be challenging to control. The primary amine group itself is the most common site for derivatization, as detailed in the following sections.
A straightforward and widely used method for creating N-substituted derivatives is reductive amination. This reaction involves the condensation of the primary amine of a benzhydrylamine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.
For example, a series of N-benzhydrylpiperidin-4-amine derivatives has been synthesized by the reductive amination of benzhydrylamine with various N-substituted 4-piperidones. researchgate.net The reduction step can be carried out using mild reducing agents like sodium borohydride, which allows for simple handling and favorable reaction conditions. researchgate.net This methodology provides a versatile route to a wide array of N-substituted analogs, which is valuable for creating libraries of compounds for biological screening. researchgate.net
Table 2: Example of N-Substituted Derivative Synthesis
| Reaction | Starting Materials | Product Class | Key Features |
|---|---|---|---|
| Reductive Amination | Benzhydrylamine, N-Substituted 4-piperidones | N-benzhydrylpiperidin-4-amine derivatives | Practical route, mild conditions, allows for diverse substitution on the piperidine (B6355638) nitrogen researchgate.net |
The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry, and incorporating a benzhydrylamine motif can lead to novel bioactive compounds. nih.govmdpi.com A common and effective method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govbeilstein-journals.org
To incorporate a benzhydrylamine moiety, one could envision a synthetic strategy where a benzhydrylamine-containing aldehyde is condensed with an o-phenylenediamine. Alternatively, an N-substituted benzhydrylamine could be part of the o-phenylenediamine precursor. The reaction is often catalyzed by acids, such as p-toluenesulfonic acid, and can be performed under various conditions, including solvent-free grinding, which offers advantages like short reaction times and simple product isolation. nih.gov The choice of reactants and conditions can also influence the substitution pattern, allowing for the selective synthesis of 2-substituted or 1,2-disubstituted benzimidazoles. beilstein-journals.org
3,4 Dimethoxybenzhydrylamine As a Versatile Organic Building Block
Applications in the Construction of Complex Organic Molecules
The structural architecture of 3,4-dimethoxybenzhydrylamine, featuring two electron-rich aromatic rings and a nucleophilic primary amine, positions it as an important precursor in the synthesis of complex organic molecules. Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more intricate molecular architectures. The presence of multiple reactive sites within this compound allows for its incorporation into a wide array of molecular frameworks, including those with significant biological activity.
One of the key applications of this building block is in the synthesis of heterocyclic compounds. For instance, the core structure of this compound is closely related to precursors used in the synthesis of isoquinoline (B145761) alkaloids, a class of natural products with a broad spectrum of pharmacological activities. Synthetic strategies such as the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamine derivative, can be adapted to utilize building blocks with the 3,4-dimethoxybenzhydryl moiety to construct complex polycyclic systems. The dimethoxy-substituted phenyl rings can facilitate cyclization reactions and can be further modified to introduce additional complexity.
Integration into Diverse Chemical Scaffolds for Research Purposes
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 3,4-dimethoxybenzhydryl moiety serves as a valuable scaffold in medicinal chemistry and drug discovery. The two methoxy-substituted phenyl rings provide a three-dimensional structure that can be tailored to interact with biological targets.
For example, the 3,4-dimethoxybenzoyl moiety, a closely related structure, is a key pharmacophoric feature in the design of various bioactive molecules, including antimicrobial agents. nih.gov Researchers have synthesized series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which incorporate this scaffold, and evaluated their biological activities. nih.gov The 3,4-dimethoxy substitution pattern is often found in natural products with interesting pharmacological properties, and its incorporation into synthetic scaffolds is a common strategy in the development of new therapeutic agents.
The primary amine of this compound provides a convenient attachment point for diversification, allowing for the synthesis of large libraries of compounds for high-throughput screening. The lipophilicity and hydrogen bonding capacity of the resulting molecules can be systematically varied by modifying the substituents attached to the amine.
Role in Peptide Synthesis and Related Biomolecular Constructs
One of the most significant applications of benzhydrylamine derivatives is in solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminal peptide amides. nih.govnih.gov In SPPS, a growing peptide chain is assembled on an insoluble polymer support. To produce a peptide with a C-terminal amide, a linker or "handle" that can be cleaved to release the amide is required.
Benzhydrylamine-based linkers are widely used for this purpose. A modified dimethoxybenzhydrylamine derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, has been shown to be a useful precursor for the C-terminal amide in Fmoc-based solid-phase peptide synthesis. rsc.orgrsc.org This handle can be attached to a resin, and the first amino acid is then coupled to the amine of the handle. After the peptide chain is assembled, cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA), yields the peptide amide. The electron-donating methoxy (B1213986) groups on the benzhydryl system facilitate the cleavage by stabilizing the resulting carbocation intermediate.
The table below summarizes the key features of benzhydrylamine-based linkers in peptide synthesis.
| Feature | Description |
| Linker Type | Benzhydrylamine and its derivatives (including dimethoxy-substituted versions) |
| Application | Solid-phase synthesis of C-terminal peptide amides |
| Chemistry | Compatible with both Boc/Bzl and Fmoc/tBu protection strategies |
| Cleavage | Typically achieved with strong acids (e.g., HF or TFA) |
| Advantage | The substitution on the aromatic rings can be modified to tune the acid lability of the linker. |
While the 4-methylbenzhydrylamine (B1223480) (MBHA) resin is a standard for Boc-based SPPS, the use of dimethoxy-substituted benzhydrylamine linkers offers advantages in the context of the milder acid cleavage conditions often preferred in Fmoc-based strategies. nih.govnih.gov
Structure Activity Relationship Sar Studies and Molecular Design of 3,4 Dimethoxybenzhydrylamine Derivatives
Elucidation of Structural Determinants for Biological Activity
SAR studies aim to identify which parts of a molecule are essential for its biological effect and how modifications to its structure affect this activity. For benzhydrylamine derivatives, the key structural components that can be modified include the two aromatic rings, the central methine bridge, and the amine group.
The substitution pattern on the aromatic rings plays a pivotal role in determining the biological activity. The presence, position, and nature of substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to a biological target. For instance, in a series of chlorcyclizine (B1668710) derivatives, which contain a benzhydryl moiety, the removal of a para-chloro substituent was found to reduce activity, while the introduction of an additional para-chloro group on the second phenyl ring marginally increased it. acs.org This highlights the sensitivity of the target receptor to halogen substitution in that specific position.
| Structural Modification | Position of Modification | Observed Effect on Activity | Potential Rationale |
|---|---|---|---|
| Removal of p-Chloro group | Phenyl Ring | Reduced activity acs.org | Loss of key hydrophobic or halogen-bonding interaction. |
| Addition of second p-Chloro group | Second Phenyl Ring | Marginally increased activity acs.org | Enhanced binding through additional interactions. |
| Addition of Hydroxyl/Amino groups | Side Chain Terminus | High activity acs.org | Introduction of key hydrogen bonding interactions. |
| Replacement of Piperazine (B1678402) Ring | Core Scaffold | Remarkable loss of activity acs.org | Core structure is essential for correct orientation of interacting groups. |
| N-Boc Substitution | Benzimidazole (B57391) Subunit | Increased sEH inhibition, decreased FLAP inhibition nih.gov | Steric hindrance at one target, favorable interaction at another. |
Computational Methodologies in SAR Analysis
Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new compounds. Techniques like Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling are instrumental in this process.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating a set of molecular descriptors for each compound and using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. mdpi.comdergipark.org.tr These descriptors can quantify various physicochemical properties, including lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices.
For a series of 3,4-Dimethoxybenzhydrylamine derivatives, a QSAR model could predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. For example, a 3D-QSAR study on benzhydrylpiperazine analogues successfully generated models that could predict the binding affinity of new compounds to the δ opioid receptor. nih.gov Such models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity, offering a clear guide for molecular modification. mdpi.com
| Descriptor Class | Example Descriptor | Property Quantified |
|---|---|---|
| Lipophilic | logP | Hydrophobicity / Water-octanol partition coefficient. |
| Electronic | Dipole Moment, Atomic Charges | Distribution of charge and polarity. |
| Steric | Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |
| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. nih.gov |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable centers. researchgate.net
A pharmacophore model for a series of active this compound derivatives would likely include:
Two aromatic/hydrophobic features corresponding to the phenyl rings.
A hydrogen bond donor feature from the protonated amine.
Two hydrogen bond acceptor features from the oxygen atoms of the methoxy (B1213986) groups.
This model serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that fit the pharmacophoric requirements, a process known as ligand-based virtual screening. science.gov It can also guide the modification of the existing scaffold to better match the pharmacophore or to introduce new favorable interactions. nih.gov
| Pharmacophoric Feature | Corresponding Chemical Group | Assumed Role in Binding |
|---|---|---|
| Aromatic/Hydrophobic (AR/HY) 1 | 3,4-Dimethoxyphenyl ring | π-π stacking or hydrophobic interactions. |
| Aromatic/Hydrophobic (AR/HY) 2 | Second phenyl ring | π-π stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) 1 | 3-Methoxy group | Interaction with H-bond donor on the receptor. |
| Hydrogen Bond Acceptor (HBA) 2 | 4-Methoxy group | Interaction with H-bond donor on the receptor. |
| Positive Ionizable (PI) / H-Bond Donor (HBD) | Amine group (protonated) | Ionic interaction or hydrogen bonding with the receptor. |
Rational Design Principles for Targeted Chemical Modifications
Rational drug design utilizes the understanding of SAR and molecular interactions to purposefully create new molecules with desired properties, moving beyond trial-and-error approaches. wikipedia.orgparssilico.comslideshare.net
Scaffold hopping is a strategy used to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while preserving the essential pharmacophoric features. uniroma1.itbhsai.orgnih.gov This can lead to novel chemotypes with improved properties, such as better metabolic stability or new intellectual property. For this compound, the diarylmethyl core could be replaced by various heterocyclic or rigid bicyclic systems that can project the key substituent groups into the same regions of 3D space.
Fragment-Based Drug Design (FBDD) is another powerful approach. dtu.dk It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. chemrxiv.org Alternatively, two or more fragments binding to adjacent sites can be linked together. For a target of this compound, a 3,4-dimethoxyphenyl fragment could be identified initially and then elaborated by linking it to various amine-containing fragments to build a potent inhibitor. researchgate.net
The rational modification of substituents on the aromatic rings is a cornerstone of lead optimization. The goal is to fine-tune the interactions between the ligand and its target protein.
Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) can alter the electron density of the aromatic rings and the pKa of the amine. This can impact the strength of hydrogen bonds, ionic interactions, and cation-π interactions.
Steric and Hydrophobic Effects: The size, shape, and lipophilicity of substituents are critical. Replacing a hydrogen atom with a larger group like a methyl or tert-butyl group can introduce favorable van der Waals interactions if there is a corresponding hydrophobic pocket in the receptor. Conversely, a bulky group can cause a steric clash, reducing affinity. The strategic placement of polar or nonpolar groups can enhance binding affinity and selectivity. For example, SAR studies have revealed that the position of methoxy and hydroxyl groups can strongly influence the mechanism of biological activity. researchgate.net
| Substituent | Type | Potential Effect on Interaction | Example Application |
|---|---|---|---|
| -F, -Cl, -Br | Electron-withdrawing, Halogen bond donor | Can form halogen bonds, alter ring electronics, and increase lipophilicity. | Modifying activity in chlorcyclizine analogs. acs.org |
| -OH, -NH₂ | Electron-donating, H-bond donor/acceptor | Can form strong, directional hydrogen bonds with the target. | Introducing terminal hydroxyls to improve activity. acs.org |
| -CH₃, -C(CH₃)₃ | Electron-donating, Hydrophobic | Can fill hydrophobic pockets and enhance binding via van der Waals forces. | Optimizing fit within a binding site. |
| -CF₃ | Strongly electron-withdrawing, Lipophilic | Can block metabolic oxidation sites and engage in specific interactions. | Improving metabolic stability. |
| -SO₂NH₂ | H-bond donor/acceptor | Can act as a bioisostere for a carboxylic acid and form multiple H-bonds. | Used in benzenesulfonamide (B165840) derivatives to target enzymes. researchgate.net |
Advanced Applications in Medicinal Chemistry Research
Strategies for Lead Identification and Optimization in Drug Discovery
The journey from a biologically active "hit" to a viable drug candidate is a meticulous process of refinement known as lead identification and optimization. danaher.com This phase aims to enhance a compound's desirable characteristics, such as potency and target selectivity, while minimizing undesirable properties. patsnap.com The benzhydrylamine scaffold, including derivatives like 3,4-Dimethoxybenzhydrylamine, is a versatile template for this iterative process. nih.govacs.org
High-Throughput Screening (HTS) and Hit Validation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds against a specific biological target. nih.govchemdiv.com The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened. chemdiv.com
Libraries containing privileged scaffolds like benzhydrylamine are particularly valuable. By systematically decorating the core structure—for instance, by altering the substitution patterns on the phenyl rings with groups like methoxy (B1213986), halogens, or alkyls—chemists can generate a large collection of diverse molecules. A library featuring this compound and its analogs would be screened to identify initial "hits."
The typical HTS workflow involves:
Primary Screen: All compounds in the library are tested at a single concentration to identify any that show activity against the target.
Hit Confirmation: The initial hits are re-tested, often in dose-response format, to confirm their activity and eliminate false positives.
Hit Validation: Confirmed hits undergo further scrutiny through orthogonal assays (using different detection methods) and counter-screens (to rule out non-specific activity) to ensure they are genuine and promising starting points for a drug discovery program. nih.govmdpi.com
Chemical Space Exploration for Lead Generation
Chemical space refers to the vast, multidimensional realm of all possible organic molecules. nih.gov Exploring this space effectively is key to discovering novel lead compounds with unique mechanisms of action. nih.gov Scaffolds like benzhydrylamine serve as excellent starting points for this exploration due to their synthetic tractability and proven biological relevance. semanticscholar.org
Starting with the this compound core, medicinal chemists can explore the surrounding chemical space by:
Varying Aromatic Substituents: Replacing the methoxy groups with other functionalities (e.g., hydroxyl, nitro, cyano groups) or adding substituents to the second phenyl ring.
Modifying the Amine: Converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic ring system.
Altering the Core Scaffold: Introducing subtle changes to the benzhydryl core itself, such as replacing a phenyl ring with a heterocycle.
This systematic derivatization allows for the navigation of chemical space to identify novel structures with improved drug-like properties. nih.gov Collaborative initiatives like the European Lead Factory have emphasized the importance of creating diverse and novel compound collections to effectively sample this space for new therapeutic leads. edelris.comresearchgate.net
Optimization of Lead Compounds for Enhanced Potency and Selectivity
Once a promising lead compound is identified, the lead optimization phase begins. This iterative cycle of design, synthesis, and testing aims to refine the molecule's structure to maximize its therapeutic potential. danaher.compatsnap.com A key tool in this process is the development of a Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. patsnap.com
For a lead compound based on the this compound scaffold, optimization strategies would focus on enhancing its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other related targets). nih.gov For example, the 3,4-dimethoxy substitution pattern itself is often an outcome of an optimization effort, where these groups might form crucial hydrogen bonds or favorable electronic interactions within the target's binding site.
A hypothetical SAR study for a benzhydrylamine-based lead might investigate the following modifications:
| Modification to Benzhydrylamine Scaffold | Rationale | Potential Outcome on Potency (IC₅₀) |
| No Substitution | Establish baseline activity. | 500 nM |
| Add 4-Methoxy Group | Introduce a potential hydrogen bond acceptor. | 250 nM (Improved) |
| Add 3,4-Dimethoxy Groups | Further probe electronic and steric effects; enhance binding interactions. | 80 nM (Significantly Improved) |
| Replace 3,4-Dimethoxy with 3,4-Dichloro | Alter electronic profile from donating to withdrawing; change steric profile. | 150 nM (Less Potent) |
| Add Methyl Group to Amine (Secondary Amine) | Modify basicity and potential for new interactions. | 120 nM (Slightly Less Potent) |
This table is for illustrative purposes and does not represent actual experimental data.
Through such systematic modifications, researchers can build a detailed understanding of the SAR, guiding the design of analogs with superior potency and a cleaner selectivity profile, moving the compound closer to becoming a clinical candidate. nih.govrsc.org
Prodrug Design Strategies Utilizing Benzhydrylamine Scaffolds
A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active therapeutic agent. orientjchem.org This strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, low permeability, or rapid metabolism. ijpsonline.com The benzhydrylamine scaffold, with its primary amine and lipophilic benzhydryl group, offers versatile opportunities for prodrug design.
Carrier-Linked Prodrug Approaches
In a carrier-linked prodrug, the active drug is covalently attached to a carrier molecule, often called a promoiety. orientjchem.orgijpsonline.com This linkage is designed to be cleaved in the body, typically by enzymatic hydrolysis, to release the parent drug. ijper.org The this compound moiety can function as a promoiety itself. Its bulky and lipophilic nature can be used to increase the membrane permeability of a polar drug.
For example, a drug containing a carboxylic acid group could be coupled with the amine of this compound to form a labile amide bond.
Drug-COOH + H₂N-Benzhydryl-(OCH₃)₂ → Drug-CO-NH-Benzhydryl-(OCH₃)₂
Upon administration, enzymes such as amidases would cleave the amide bond, releasing the active carboxylic acid drug and the inert this compound carrier. This approach is particularly useful for enhancing the oral bioavailability of drugs that are too polar to efficiently cross the gastrointestinal tract. uomustansiriyah.edu.iq
| Type of Promoiety | Functional Group on Drug | Bond Formed | Properties Modified |
| Alcohol/Phenol | Carboxylic Acid | Ester | Increased Lipophilicity, Mask Taste |
| Benzhydrylamine | Carboxylic Acid | Amide | Increased Lipophilicity, Enhanced Permeability |
| Amino Acid | Carboxylic Acid | Amide | Increased Water Solubility (if polar side chain) |
| Phosphate (B84403) | Hydroxyl | Phosphate Ester | Increased Water Solubility for Injection |
Long-Acting Prodrug Formulations and Delivery Systems
Extensive research into long-acting formulations and sophisticated drug delivery systems is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy and patient compliance by providing sustained release of active pharmaceutical ingredients. nih.gov These advanced systems are designed to control the rate and location of drug release, thereby maintaining therapeutic concentrations over an extended period and minimizing off-target effects. Methodologies range from the chemical modification of drug molecules to create prodrugs with tailored activation kinetics, to their encapsulation within various biocompatible carriers.
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent. uef.fi The design of long-acting prodrugs often involves the attachment of a promoiety to the parent drug through a linker that is designed to be cleaved under specific physiological conditions. nih.gov This approach allows for the modulation of physicochemical properties, such as solubility and lipophilicity, to facilitate formulation and prolong the duration of action. uef.fi
In parallel, the development of advanced drug delivery systems provides a means to further control the release profile of drugs, including prodrugs. These systems can be engineered to release their payload in response to specific stimuli or at a predetermined rate. Common examples of such delivery vehicles include:
Liposomes: These are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. nih.gov Their surface can be modified to achieve targeted delivery and prolonged circulation times.
Microspheres: These are small spherical particles, typically made from biodegradable polymers, that can encapsulate a drug and release it as the polymer matrix degrades. nih.govnih.gov
Nanoparticles: Solid colloidal particles ranging in size from 10 to 1000 nanometers, nanoparticles can be engineered from a variety of materials to carry drugs and release them in a controlled manner. mdpi.com
Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.gov They can be designed to release entrapped drugs in response to environmental triggers such as pH or temperature.
The synergy between prodrug design and advanced delivery systems offers a powerful strategy for developing long-acting therapeutics. By tuning both the prodrug's cleavage rate and the delivery system's release kinetics, researchers can achieve highly specific and sustained drug release profiles, leading to improved therapeutic outcomes. nih.gov
As of the current available scientific literature, no specific research has been published detailing the development of long-acting prodrug formulations or the use of advanced delivery systems for the compound This compound . While the principles and technologies for creating such long-acting formulations are well-established for a wide range of therapeutic agents, their specific application to this compound has not been documented in the reviewed sources. Therefore, no detailed research findings or data tables on this specific subject can be provided at this time.
Computational and Theoretical Chemistry of 3,4 Dimethoxybenzhydrylamine
Quantum Mechanical Studies and Electronic Structure Calculations
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. nih.govmdpi.com For 3,4-Dimethoxybenzhydrylamine, DFT calculations can elucidate its ground-state electronic structure, optimized geometry, and vibrational frequencies. mdpi.com Key applications include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps generated via DFT are also invaluable. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the amine group are expected to be nucleophilic sites, while the aromatic protons represent potential electrophilic sites. This information is vital for predicting how the molecule will interact with other chemical species. nih.gov Hybrid functionals like B3LYP are commonly employed for these calculations to achieve reliable results regarding molecular structure and electronic properties. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates electron-donating capability, potential for oxidation. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. doi.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties, particularly those involving electron correlation. doi.org
For this compound, ab initio calculations would be employed to refine the understanding of its reaction mechanisms and transition states. These methods are crucial for accurately determining the energy barriers of potential reactions, such as N-alkylation or aromatic substitution. They can also provide a more precise description of non-covalent interactions, like hydrogen bonding and dihydrogen bonds, which are critical for understanding the molecule's behavior in condensed phases or biological systems. doi.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, providing a dynamic view of molecular conformations and interactions. mdpi.comnih.gov
For this compound, which possesses significant conformational flexibility due to the single bonds connecting the phenyl rings and the amine group, MD simulations are essential for exploring its conformational landscape. kpi.ua Simulations can reveal the preferred torsional angles and identify the most stable, low-energy conformers in various environments (e.g., in a vacuum, in water, or in a nonpolar solvent). kpi.ua
Furthermore, MD simulations are used to investigate intermolecular interactions. chemrxiv.org By simulating this compound in a solvent box, one can analyze the structure of the solvation shell and quantify interactions such as hydrogen bonds with water molecules. nih.gov These simulations are also critical for studying how the molecule might interact with a biological target, such as a receptor binding pocket, providing insights into the stability of the complex and the key residues involved in binding. chemrxiv.org The binding energy between the components can be calculated to assess the stability of the system. mdpi.com
Table 2: Key Intermolecular Interactions of this compound Studied by MD Simulations
| Interaction Type | Potential Partner | Description |
|---|---|---|
| Hydrogen Bonding | Water, Alcohols, Protein residues (e.g., Asp, Ser) | The amine group can act as both a hydrogen bond donor and acceptor. Methoxy oxygens can act as acceptors. |
| π-π Stacking | Aromatic rings of other molecules or protein residues (e.g., Phe, Tyr) | Face-to-face or edge-to-face interactions between the dimethoxybenzene ring and another aromatic system. |
| Hydrophobic Interactions | Nonpolar solvents, Aliphatic side chains of amino acids | Interactions involving the nonpolar aromatic rings and methylene (B1212753) bridge. |
| Van der Waals Forces | All atoms | General non-specific attractive and repulsive forces that contribute to overall molecular packing and binding. mdpi.com |
Predictive Modeling for Chemical Reactivity and Reaction Mechanisms
Predictive modeling combines quantum mechanical calculations with machine learning and statistical methods to forecast the chemical reactivity and potential reaction pathways of a molecule. nih.govnih.gov This approach is highly valuable in fields like drug discovery and materials science for assessing molecular stability and metabolism. nih.gov
For this compound, reactivity models can be built using descriptors derived from DFT calculations (e.g., atomic charges, FMO energies, electrostatic potentials). chemrxiv.org These models can predict the most likely sites for metabolic attack by enzymes like Cytochrome P450. researchgate.net For instance, the model might predict O-demethylation at the methoxy groups or oxidation at the benzylic carbon as probable metabolic routes.
Computational studies can also elucidate complex reaction mechanisms. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. mdpi.comnih.gov This allows researchers to determine the feasibility of a reaction, identify the rate-limiting step, and understand how catalysts might influence the reaction pathway. nih.gov For example, the mechanism of the Biginelli reaction, which produces related dihydropyrimidine (B8664642) structures, has been extensively studied using theoretical calculations to distinguish between proposed pathways like the imine, enamine, and Knoevenagel routes. mdpi.combeilstein-journals.org
In Silico Screening and Virtual Library Design for Novel Chemical Entities
In silico screening and virtual library design are computational techniques used to explore vast chemical spaces for molecules with desired properties, significantly accelerating the discovery of new chemical entities. mdpi.com
The this compound structure can serve as a "scaffold" or core structure for the design of a virtual library. chemrxiv.orgarxiv.org A virtual library is a large collection of related molecules that are generated computationally by systematically modifying the scaffold with various functional groups or substituents. nih.govfigshare.com This process allows for the exploration of structure-activity relationships (SAR) without the immediate need for chemical synthesis. drugdesign.org
Once a virtual library based on the this compound scaffold is created, it can be subjected to in silico screening. nih.gov This involves using computational methods, such as molecular docking, to predict how well each molecule in the library might bind to a specific biological target. nih.govnih.gov Molecules that show promising docking scores and favorable interaction profiles can then be prioritized for synthesis and experimental testing, making the drug discovery process more efficient and targeted. drugdesign.org
Table 3: Example of a Virtual Library Design Strategy for the this compound Scaffold
| Modification Site | Scaffold | Example Substituents (R-groups) | Purpose of Modification |
|---|---|---|---|
| Amine Group (-NH2) | This compound Core | -NH(CH3), -N(CH3)2, -NH(C=O)CH3 | Modulate basicity, hydrogen bonding capacity, and metabolic stability. |
| Aromatic Rings (Positions 2, 5, 2', 3', 5', 6') | -F, -Cl, -CH3, -OH, -CF3 | Alter electronic properties, lipophilicity, and binding interactions. | |
| Benzylic Carbon (-CH) | -C(OH), -C(CH3) | Introduce chirality, alter conformation, and block potential metabolic sites. |
Advanced Analytical Characterization Methodologies in 3,4 Dimethoxybenzhydrylamine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 3,4-Dimethoxybenzhydrylamine. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule.
The expected ¹H NMR spectrum would display distinct signals corresponding to the different types of protons. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 6.8 and 7.4 ppm, with their specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) dictated by the substitution pattern. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around 3.8-3.9 ppm. The single proton on the benzylic carbon (the CH group bonded to the nitrogen and two rings) would appear as a singlet around 5.0-5.5 ppm. The two protons of the primary amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The integration of these signals would correspond to the number of protons in each group. chemicalbook.comnih.govresearchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 6.8 | Multiplet (m) | 8H | Aromatic protons (Ar-H) |
| ~ 5.3 | Singlet (s) | 1H | Benzylic proton (Ar₂-CH-N) |
| ~ 3.9 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |
| ~ 3.8 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |
| Variable | Broad Singlet (br s) | 2H | Amine protons (-NH₂) |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. uzh.ch For this compound (C₁₅H₁₇NO₂), the molecular weight is 243.30 g/mol . nih.gov In an MS experiment, the molecule is expected to show a molecular ion peak [M]⁺ at m/z = 243.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. uzh.ch The exact mass of this compound is calculated to be 243.1259 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information. doi.orgnih.gov A characteristic fragmentation for this molecule would be the loss of the amine group or cleavage at the benzylic position, yielding stable carbocation fragments.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Technique | Purpose |
| Molecular Weight | 243.30 g/mol | MS | Molecular Weight Confirmation |
| Molecular Ion Peak [M]⁺ | m/z 243 | MS | Molecular Ion Identification |
| Exact Mass | 243.1259 Da | HRMS | Elemental Formula Confirmation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and benzylic groups would appear just below 3000 cm⁻¹. Strong absorptions corresponding to the aromatic C=C double bond stretches would be seen in the 1450-1600 cm⁻¹ region. A significant band for the C-O stretching of the methoxy groups would be present around 1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. Aromatic compounds like this compound are strong UV absorbers. The spectrum would be expected to show absorptions characteristic of the substituted benzene rings, typically with a strong peak (λₘₐₓ) around 250-280 nm.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H Stretch | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH, OCH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
Chromatographic Methods for Purity Assessment and Analysis
Chromatography is essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of a target compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. For primary aromatic amines, reversed-phase HPLC is a common method. nih.govacs.org A C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). acs.orgchromatographyonline.com Detection is often performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 280 nm). The purity of a this compound sample can be determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Because primary amines can sometimes exhibit poor peak shape on standard silica-based columns, mobile phase additives or specialized columns may be employed. sielc.com
Table 4: Typical HPLC Conditions for Analysis of Aromatic Amines
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |
| Detection | UV at 254 nm or 280 nm |
| Flow Rate | 1.0 mL/min |
| Purpose | Purity assessment and quantification |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. labrulez.com While this compound has a relatively high boiling point, it can be analyzed by GC, often on a deactivated, polar capillary column. However, primary amines can be challenging to analyze directly by GC due to their tendency to interact with active sites on the column, leading to peak tailing and poor reproducibility. labrulez.com To overcome this, derivatization is frequently employed. publisso.denih.govresearchgate.net The primary amine group can be converted into a less polar, more thermally stable derivative (e.g., an acetyl or silyl (B83357) derivative), which improves its chromatographic behavior. Detection is commonly achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), the latter of which provides both separation and structural identification. nih.govnih.gov
Table 5: Typical GC Conditions for Analysis of Aromatic Amines
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | ~250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
| Detector | FID or MS |
| Note | Derivatization may be required for optimal results researchgate.net |
Advanced Techniques for Complex Derivative Characterization
In the comprehensive analysis of this compound and its derivatives, advanced analytical methodologies are indispensable for elucidating complex structural features and determining stereochemical purity. Techniques such as X-ray crystallography and chiral chromatography provide definitive data on the solid-state conformation and enantiomeric composition, respectively. These methods are fundamental in establishing structure-activity relationships and ensuring the quality of stereochemically pure compounds in research settings.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information regarding molecular geometry, including bond lengths, bond angles, and torsional angles, which are critical for understanding the conformational preferences of this compound derivatives in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be modeled. This detailed structural information is invaluable for confirming the identity of synthesized derivatives and for studying intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the physical properties of the material.
In studies of structurally related benzhydryl compounds, such as 1-benzhydryl-piperazine derivatives, X-ray crystallography has been successfully employed to resolve their molecular structures. For instance, the analysis of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine revealed a monoclinic crystal system and provided exact data on the conformation of the piperazine (B1678402) ring and the spatial orientation of the benzhydryl and benzenesulfonyl moieties. researchgate.net Such analyses confirm the molecular connectivity and stereochemistry unequivocally.
The crystallographic data obtained for a representative benzhydryl derivative is summarized in the table below, illustrating the type of precise structural information that can be determined. researchgate.net
Table 1: Representative Crystallographic Data for a Benzhydryl Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Length a (Å) | 9.6180(7) |
| Cell Length b (Å) | 12.9670(10) |
| Cell Length c (Å) | 19.4020(12) |
| Cell Angle β (°) | 114.716(3) |
| Volume (ų) | 2198.1(3) |
| Z (Molecules/Unit Cell) | 4 |
| Final R-factor (R₁) | 0.0440 |
Chiral Chromatography for Enantiomeric Purity Determination
The benzhydryl carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. As enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric purity are crucial. nih.govrjptonline.org High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely used and effective method for this purpose. csfarmacie.cz
Chiral chromatography operates on the principle of differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz This results in one enantiomer being retained longer on the column than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly successful in resolving a wide range of chiral compounds, including amines. yakhak.orgnih.govresearchgate.net
The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. yakhak.org Typical mobile phases for normal-phase chromatography consist of a non-polar solvent like hexane (B92381) mixed with an alcohol such as 2-propanol or ethanol. The choice of column and mobile phase significantly affects the retention times and resolution. acs.org This technique is essential for quantifying the enantiomeric excess (ee) of a sample, which is a measure of its purity.
The table below outlines a typical set of parameters for the chiral HPLC separation of benzhydrylamine-related compounds, based on established methods for chiral amines. rjptonline.orgyakhak.org
Table 2: Typical Parameters for Chiral HPLC Separation of Chiral Amines
| Parameter | Description |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-Dimethoxybenzhydrylamine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a modified reductive amination approach involves reacting 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride under reflux in ethanol, followed by catalytic hydrogenation using Pd/C . Optimization includes adjusting reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:amine). Monitoring via TLC or HPLC ensures purity .
- Key Considerations : Side reactions, such as over-reduction or dimerization, can occur if hydrogenation pressure exceeds 50 psi. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How is this compound utilized as a derivatization reagent in analytical chemistry?
- Application : It serves as a pre-column fluorescence derivatization agent for detecting indole derivatives (e.g., serotonin) in biological matrices. React with 5-hydroxyindoles in slightly alkaline media (pH 8.5–9.5) containing potassium ions, followed by HPLC separation with fluorescence detection (λₑₓ = 340 nm, λₑₘ = 450 nm) .
- Protocol :
- Step 1 : Mix plasma samples with 0.1 M borate buffer (pH 9.0).
- Step 2 : Add 10 mM this compound in methanol.
- Step 3 : Incubate at 25°C for 30 minutes.
- Step 4 : Analyze via C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in derivatization efficiency across different matrices (e.g., plasma vs. cerebrospinal fluid)?
- Challenge : Matrix components (e.g., proteins, salts) may quench fluorescence or compete for reactive sites.
- Solutions :
- Sample Pre-treatment : Deproteinize plasma with acetonitrile (3:1 v/v) or use solid-phase extraction (SPE) to isolate analytes .
- Standard Addition Method : Spiking known serotonin concentrations into matrices to calibrate recovery rates (e.g., 85–95% in plasma vs. 70–80% in CSF) .
Q. What strategies improve the stability of this compound derivatives during long-term storage?
- Instability Factors : Hydrolysis of Schiff base intermediates in aqueous media or photodegradation under UV light.
- Stabilization Methods :
- Storage Conditions : Freeze derivatives at −80°C in amber vials; avoid repeated freeze-thaw cycles.
- Additives : Include 1% ascorbic acid to inhibit oxidation or 0.1% EDTA to chelate metal ions .
Q. How does structural modification of this compound influence its reactivity in organocatalytic applications?
- Design Insights :
- Electron-Donating Groups : Methoxy groups enhance nucleophilicity at the amine site, facilitating imine formation in asymmetric catalysis .
- Steric Effects : Bulkier substituents on the benzhydryl moiety reduce reaction rates (e.g., turnover number drops from 120 to 40 h⁻¹ with tert-butyl groups) .
- Experimental Validation :
- Synthesize analogs via Friedel-Crafts alkylation or Suzuki coupling.
- Test catalytic efficiency in model reactions (e.g., aldol condensation) using CDCl₃ NMR to track enantiomeric excess (>90% ee achievable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
